An In-depth Technical Guide to Fmoc-D-His(Trt)-OPfp: A Cornerstone for Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-His(Trt)-OPfp: A Cornerstone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount to achieving the desired final product with high fidelity and yield. Among the canonical amino acids, histidine presents unique challenges due to the reactivity of its imidazole side chain, which can lead to undesirable side reactions, most notably racemization. This guide provides a comprehensive overview of Fmoc-D-His(Trt)-OPfp, a highly specialized amino acid derivative designed to overcome these hurdles. We will delve into its chemical architecture, physical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights for its effective use in research and drug development.
Part 1: Unveiling the Molecular Architecture of Fmoc-D-His(Trt)-OPfp
The efficacy of Fmoc-D-His(Trt)-OPfp stems from the synergistic function of its four key chemical moieties. Understanding the role of each component is crucial to appreciating its utility in peptide synthesis.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the alpha-amino group of the D-histidine. Its primary function is to prevent the amino group from participating in unwanted reactions during the peptide coupling step. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in DMF, allowing for the sequential addition of amino acids in the growing peptide chain.[1][2]
-
D-Histidine: This derivative incorporates the D-enantiomer of histidine. The use of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.[1]
-
Trt (Trityl) Group: The bulky trityl group serves as a protecting group for the imidazole side chain of histidine.[1][3] This protection is essential to prevent the imidazole nitrogen from catalyzing racemization at the alpha-carbon during the activation step of the carboxylic acid.[4] The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[3][5]
-
OPfp (Pentafluorophenyl Ester): This is a highly reactive activating group attached to the carboxyl end of the amino acid. The pentafluorophenyl ester facilitates efficient peptide bond formation without the need for additional in-situ coupling reagents.[6] This pre-activation streamlines the synthesis process and can help to minimize side reactions.[6][7]
Below is a diagram illustrating the chemical structure of Fmoc-D-His(Trt)-OPfp.
Caption: Chemical structure of Fmoc-D-His(Trt)-OPfp.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Fmoc-D-His(Trt)-OPfp is provided in the table below for quick reference.
| Property | Value |
| CAS Number | 1423017-93-9[8] (for D-isomer), 109434-24-4[9][10][11][12] (for L-isomer) |
| Molecular Formula | C46H32F5N3O4[8][9] |
| Molecular Weight | 785.76 g/mol [8][9][10] |
| Appearance | White to off-white powder or crystals[10] |
| Purity | Typically ≥95%[10][11] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[13] |
| Storage | Store at 2-8°C or prolonged storage at < -15 °C.[12] Keep container tightly closed.[14][15] |
Part 2: Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-His(Trt)-OPfp is a valuable asset in the Fmoc/tBu strategy of SPPS. Its pre-activated nature simplifies the coupling step, making it a highly efficient building block for introducing D-histidine into a peptide sequence.
The Advantage of a Pre-activated Building Block
In conventional SPPS, the carboxylic acid of the incoming Fmoc-amino acid is activated in-situ using coupling reagents like HBTU or HATU just before its addition to the resin-bound peptide.[6] While effective, this pre-activation step can sometimes lead to side reactions, especially with sensitive amino acids like histidine. The pentafluorophenyl ester of Fmoc-D-His(Trt)-OPfp circumvents the need for in-situ activation, as the OPfp group is a sufficiently good leaving group to facilitate direct aminolysis by the deprotected N-terminal amine of the peptide chain.[6] This approach offers several advantages:
-
Reduced Risk of Racemization: By eliminating the pre-activation step with coupling reagents and bases like DIPEA, which are known to promote racemization of histidine, the use of the OPfp ester helps to preserve the stereochemical integrity of the D-histidine residue.[4][6]
-
Simplified Workflow: The direct coupling of the activated ester streamlines the SPPS protocol, potentially reducing reaction times and minimizing the number of reagents required.[7]
-
Improved Purity: By minimizing side reactions associated with in-situ activation, the use of Fmoc-D-His(Trt)-OPfp can lead to a cleaner crude peptide product, simplifying subsequent purification steps.[7]
Step-by-Step Protocol for Coupling Fmoc-D-His(Trt)-OPfp in SPPS
The following is a generalized protocol for the incorporation of Fmoc-D-His(Trt)-OPfp into a growing peptide chain on a solid support.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes).[16]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Coupling: A solution of Fmoc-D-His(Trt)-OPfp (typically 1.5-3 equivalents relative to the resin loading) in a suitable solvent like DMF is added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a qualitative ninhydrin test.
-
Washing: The resin is again thoroughly washed with DMF to remove any unreacted Fmoc-D-His(Trt)-OPfp and the pentafluorophenol byproduct.
-
Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.
The workflow for a single coupling cycle in Fmoc SPPS is depicted in the following diagram.
Caption: General workflow for a single coupling cycle in Fmoc SPPS.
Part 3: Navigating the Challenges of Histidine Incorporation
The primary challenge in incorporating histidine into a peptide sequence is the high propensity for racemization.[4] The imidazole side chain can act as an intramolecular catalyst, abstracting the alpha-proton of the activated amino acid and leading to the formation of the undesired L-isomer in this case.
The Role of the Trityl Protecting Group
The Trt group on the imidazole ring sterically hinders the nitrogen from participating in this intramolecular catalysis, thereby significantly suppressing racemization.[17] However, the Trt group is acid-labile and can be partially cleaved under certain conditions. It's crucial to use a scavenger, such as triisopropylsilane (TIS), during the final TFA cleavage to prevent the cleaved trityl cation from reattaching to other nucleophilic sites on the peptide.[5][16]
Comparison with Other Histidine Protecting Groups
While the Trt group is widely used, other protecting groups for the histidine side chain are also available, each with its own set of advantages and disadvantages.
-
Boc (tert-Butoxycarbonyl): The Boc group offers greater acid stability than the Trt group and has been shown to be very effective at preventing racemization, especially in microwave-assisted SPPS.[4][18]
-
MBom (4-methoxybenzyloxymethyl): The MBom group has also been demonstrated to effectively suppress racemization during histidine coupling.[17]
The choice of protecting group often depends on the specific peptide sequence, the desired cleavage conditions, and the synthetic strategy being employed.
Part 4: Ensuring Quality and Purity
The purity of the Fmoc-D-His(Trt)-OPfp starting material is critical for the successful synthesis of the target peptide. Impurities in the amino acid derivative can lead to the incorporation of incorrect sequences or the formation of deletion peptides, complicating the purification of the final product.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-D-His(Trt)-OPfp. Reputable suppliers will provide a certificate of analysis detailing the purity as determined by HPLC.
Part 5: Safety, Handling, and Storage Recommendations
As with all laboratory chemicals, proper safety precautions should be taken when handling Fmoc-D-His(Trt)-OPfp.
-
Personal Protective Equipment (PPE): It is recommended to wear splash goggles, a full suit, a dust respirator, boots, and gloves.[14][15]
-
Handling: Avoid breathing dust and keep the compound away from heat and sources of ignition.[14][15]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place. Recommended storage temperatures are typically between 2-8°C, with prolonged storage at temperatures below -15°C also suggested.[12][14][15]
Conclusion
Fmoc-D-His(Trt)-OPfp stands out as a sophisticated and highly effective building block for the incorporation of D-histidine in solid-phase peptide synthesis. Its pre-activated nature streamlines the synthetic workflow, while the trityl-protected side chain effectively minimizes the persistent challenge of racemization. For researchers and drug development professionals engaged in the synthesis of complex peptides, a thorough understanding of the chemical properties and strategic application of this derivative is essential for achieving high-purity products with optimal yields. The insights and protocols presented in this guide aim to equip scientists with the knowledge to confidently and successfully utilize Fmoc-D-His(Trt)-OPfp in their peptide synthesis endeavors.
References
-
Safety Data Sheet - Fmoc-His(Trt)-OH. AAPPTec. [Link]
-
Fmoc-His(Trt)-OPfp - PeptART. PeptART. [Link]
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Safety Data Sheet - Boc-His(Trt)-OH. AAPPTec. [Link]
-
135610-90-1 Fmoc-D-His(Trt)-OH | Watanabe Chemical Industries, Ltd. Watanabe Chemical Industries, Ltd. [Link]
-
Doctoral Dissertation on the synthesis and evaluation of Fmoc-His(MBom)-OH. [Link]
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Amino Acid Derivatives for Peptide Synthesis. [Link]
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Synthesis and Application of Fmoc-His(3-Bum)-OH. [Link]
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Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]
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Fmoc-His(Trt)-OH [109425-51-6] - Aapptec Peptides. Aapptec. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - Merel. [Link]
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